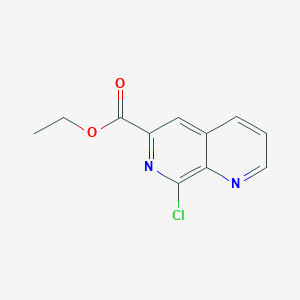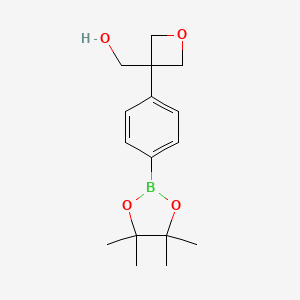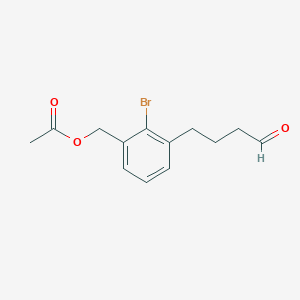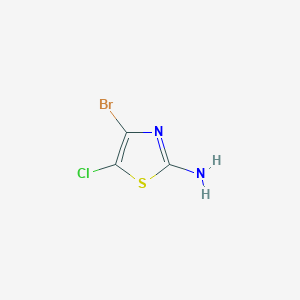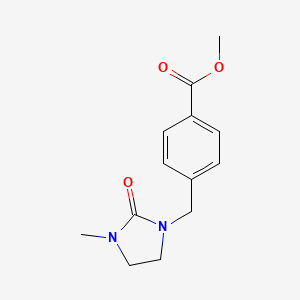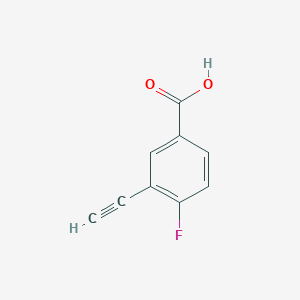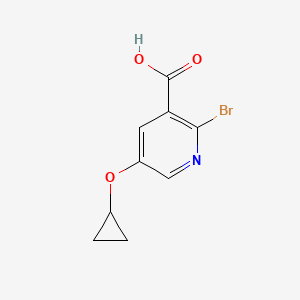
4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an isopropoxy group at the 2-position, and a morpholine ring attached to the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dibromopyridine as the starting material.
Substitution Reaction: The 2-position bromine atom is substituted with an isopropoxy group using isopropanol and a base such as potassium carbonate.
Formation of Morpholine Ring: The 3-position bromine atom is then substituted with a morpholine ring using morpholine and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with different aromatic or aliphatic groups.
Applications De Recherche Scientifique
4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Bromopyridin-3-yl)morpholine
- 4-(5-Bromo-2-chloropyridin-3-yl)morpholine
- 4-(5-Bromopyrimidin-2-yl)morpholine
Uniqueness
4-(5-Bromo-2-isopropoxypyridin-3-yl)morpholine is unique due to the presence of the isopropoxy group at the 2-position of the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The isopropoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H17BrN2O2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
4-(5-bromo-2-propan-2-yloxypyridin-3-yl)morpholine |
InChI |
InChI=1S/C12H17BrN2O2/c1-9(2)17-12-11(7-10(13)8-14-12)15-3-5-16-6-4-15/h7-9H,3-6H2,1-2H3 |
Clé InChI |
CRFFLOHTUCWWIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=N1)Br)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
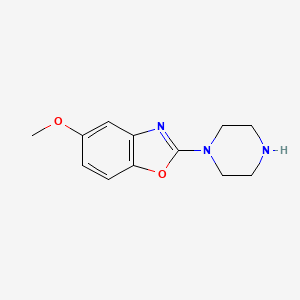
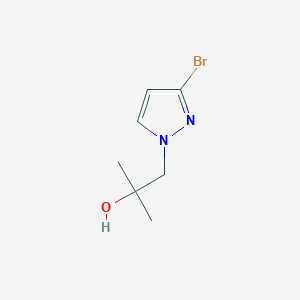
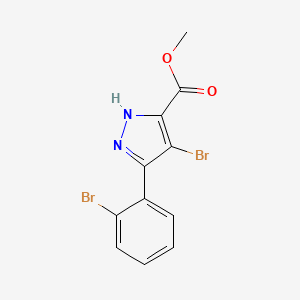
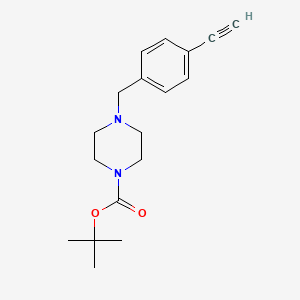
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
